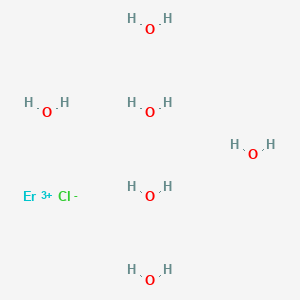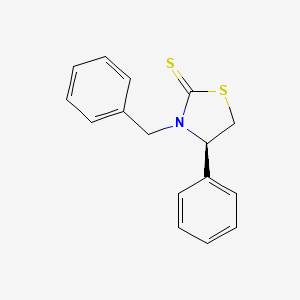
Erbium(3+);chloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Erbium(3+);chloride;hexahydrate can be synthesized through the ammonium chloride route. In the first step, erbium(3+) oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:
Er2O3+10NH4Cl→2(NH4)2ErCl5+6H2O+6NH3
In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C:
(NH4)2ErCl5→ErCl3+2HCl+2NH3
This method produces anhydrous erbium(3+) chloride, which can then be hydrated to form this compound .
Chemical Reactions Analysis
Erbium(3+);chloride;hexahydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution: It can act as a catalyst in substitution reactions, such as the acylation of alcohols and phenols.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Erbium(3+);chloride;hexahydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which erbium(3+);chloride;hexahydrate exerts its effects is primarily through its dual Lewis acid and base behavior, which enhances its catalytic capacity . In catalytic reactions, it can coordinate with reactants to facilitate the formation of transition states, thereby lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Erbium(3+);chloride;hexahydrate can be compared with other similar compounds, such as:
Holmium(3+) chloride: Similar in structure but with different magnetic and optical properties.
Thulium(3+) chloride: Also similar in structure but used in different applications due to its unique properties.
This compound is unique due to its specific magnetic and optical properties, making it particularly useful in optical fibers and luminescent devices .
Properties
Molecular Formula |
ClErH12O6+2 |
|---|---|
Molecular Weight |
310.80 g/mol |
IUPAC Name |
erbium(3+);chloride;hexahydrate |
InChI |
InChI=1S/ClH.Er.6H2O/h1H;;6*1H2/q;+3;;;;;;/p-1 |
InChI Key |
OQVYVUPTBWSXRL-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)


![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)

![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)

![7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909155.png)




![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)
